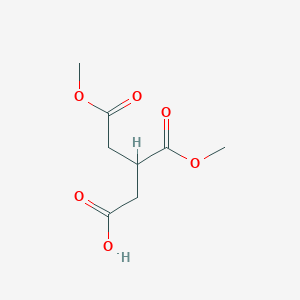

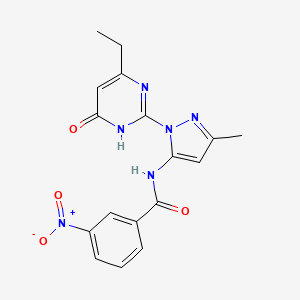

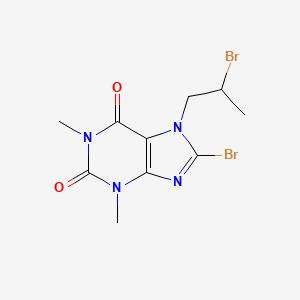

![molecular formula C20H25N3O5S B2517794 N-ethyl-N-(3-methylphenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251617-22-7](/img/structure/B2517794.png)

N-ethyl-N-(3-methylphenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamide derivatives with various substitutions. For instance, the first paper discusses the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents at the carbon adjacent to the amide nitrogen. These compounds were synthesized for their biological evaluation as opioid kappa agonists. The synthesis involved exploring variations in N-acyl, N-alkyl, and amino functions to optimize activity . Similarly, the compound of interest may be synthesized by modifying the substituents on the acetamide backbone to achieve desired properties.

Molecular Structure Analysis

The second paper provides information on the molecular structure of a synthesized compound, "N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide," which crystallizes in the orthorhombic crystal system. The structure was elucidated using spectroscopic techniques and exhibited intermolecular hydrogen bonds, as well as intramolecular interactions . These findings suggest that the compound of interest may also exhibit specific intermolecular and intramolecular interactions, which could be analyzed using similar techniques to determine its molecular structure.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the compound , they do highlight the importance of functional groups in determining the reactivity of similar compounds. For example, the presence of the acetamide group and its various substitutions play a crucial role in the biological activity of the compounds studied in the first paper . Therefore, the chemical reactions of "N-ethyl-N-(3-methylphenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide" would likely be influenced by its functional groups and the electronic and steric effects of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the structural information provided in the second paper. The crystal structure and intermolecular interactions suggest that the compound may have specific solubility, melting point, and stability characteristics . These properties are essential for understanding the compound's behavior in various environments and can be determined through experimental analysis.

Wissenschaftliche Forschungsanwendungen

Radioligand Candidate for Vasopressin V1B Receptor

A novel pyridopyrimidin-4-one derivative, specifically N-tert-butyl-2-[2-(3-methoxyphenyl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide (TASP0434299), has been characterized as a radioligand candidate for arginine vasopressin 1B (V1B) receptor. This compound exhibits high binding affinities for both human and rat V1B receptors and potent antagonistic activity at the human V1B receptor. It does not show apparent binding affinities for other molecules at 1 μM. The research indicates that radiolabeled TASP0434299 can be used as an in vivo radiotracer to measure the occupancy of the V1B receptor and provide a clinical biomarker for determining the occupancy of the V1B receptor during drug development or for monitoring the levels of the V1B receptor in diseased conditions (Koga et al., 2016).

Quantitative Structure-Activity Relationships of Antimalarial Compounds

A series of compounds including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides demonstrated excellent activity against resistant strains of malaria parasites and activity in primate models. The research explored quantitative structure-activity relationships (QSAR) correlating antimalarial potency with the size and electron donation of phenyl ring substituents. The findings support further clinical trials of these compounds in humans for malaria treatment (Werbel et al., 1986).

Eigenschaften

IUPAC Name |

N-ethyl-N-(3-methylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S/c1-3-23(17-7-4-6-16(2)14-17)19(24)15-21-9-5-8-18(20(21)25)29(26,27)22-10-12-28-13-11-22/h4-9,14H,3,10-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSYXYCEFPOOMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-(3-methylphenyl)-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

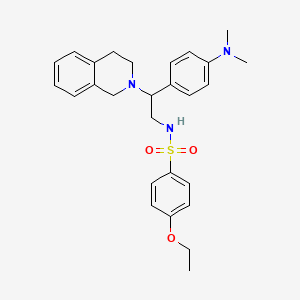

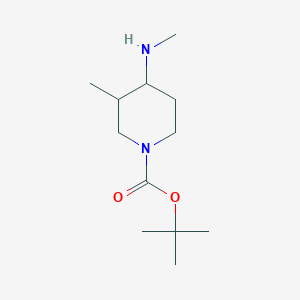

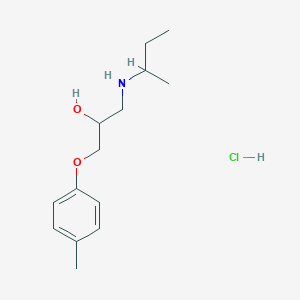

![4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol](/img/structure/B2517711.png)

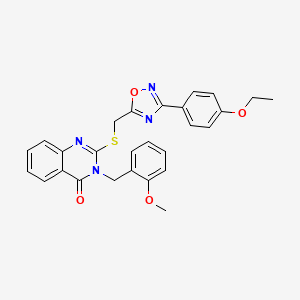

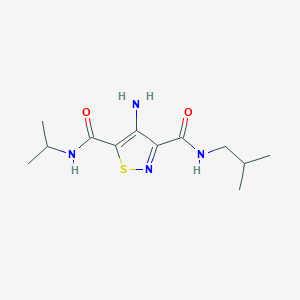

![6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane](/img/structure/B2517723.png)

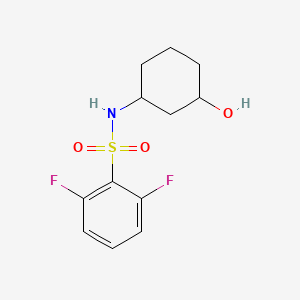

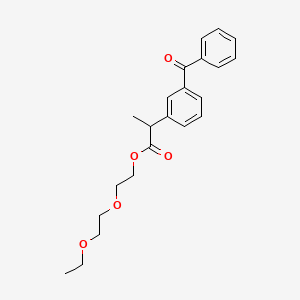

![2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517727.png)